molecular formula C13H23Cl2N3O B13763117 N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride CAS No. 66902-35-0

N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride

Cat. No.: B13763117
CAS No.: 66902-35-0
M. Wt: 308.2 g/mol
InChI Key: FDTXZDDDUSURFE-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride is a benzamidine derivative characterized by a dimethylaminoethyl side chain and an ethoxy-substituted aromatic ring. Benzamidines are known for their role as protease inhibitors, antimicrobial agents, and polymerization initiators due to their cationic and nucleophilic properties . The dihydrochloride salt form enhances water solubility, making it suitable for applications in aqueous systems.

Properties

CAS No.

66902-35-0

Molecular Formula

C13H23Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

2-[amino-(4-ethoxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride

InChI

InChI=1S/C13H21N3O.2ClH/c1-4-17-12-7-5-11(6-8-12)13(14)15-9-10-16(2)3;;/h5-8H,4,9-10H2,1-3H3,(H2,14,15);2*1H

InChI Key

FDTXZDDDUSURFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride typically involves the reaction of 4-ethoxybenzamidine with 2-dimethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its structure allows it to bind to active sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights benzamidine derivatives and N-substituted benzamides/sulfonamides with varying functional groups. Below is a comparative analysis based on substituent effects, applications, and physicochemical properties.

Table 1: Key Structural and Functional Differences

Compound Name Key Substituents Primary Use/Activity Solubility/Stability Reference
N-(2-Dimethylaminoethyl)-4-ethoxybenzamidine dihydrochloride Ethoxybenzamidine + dimethylaminoethyl Not explicitly stated (likely initiator or bioactive agent) Water-soluble (dihydrochloride salt)
2,2’-Azobis[N-(4-chlorophenyl)-2-methylpropionamidine] dihydrochloride Chlorophenyl + methylpropionamidine Water-soluble azo initiator for polymerization High thermal stability
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Dichlorophenyl + ethoxymethoxy Pesticide (herbicide) Lipophilic
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride (BTS 27271-HCl) Dimethylphenyl + methylmethanimidamide Agricultural chemical (plant growth regulator) Moderate water solubility

Key Findings :

The dimethylaminoethyl side chain introduces cationic character, which may improve solubility and membrane permeability relative to non-ionic derivatives like etobenzanid .

Application Divergence: Azoamidine derivatives (e.g., compounds) are primarily used as water-soluble radical initiators in polymer chemistry due to their thermal decomposition properties . Pesticidal N-substituted benzamides (e.g., etobenzanid) prioritize lipophilicity for plant tissue penetration, whereas the dihydrochloride salt form of the target compound favors aqueous systems .

Solubility and Stability: The dihydrochloride salt form confers higher water solubility compared to neutral benzamidines or monohydrochloride analogs (e.g., BTS 27271-HCl), which may limit its utility in non-polar environments .

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